4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide
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Description
4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Liu et al. (2019) focused on the synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, exploring their potential as antiplatelet agents. This research is an example of the use of similar compounds in medicinal chemistry, particularly in the development of agents that can inhibit platelet aggregation, a critical factor in preventing thrombotic diseases.
Anticancer and Anti-inflammatory Applications
The work of Abu‐Hashem et al. (2020) highlights the synthesis of novel compounds related to 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide, showing potential as anti-inflammatory and analgesic agents. This suggests a role in cancer and pain management research.
Neuroleptic Activity
In the field of neurology, Iwanami et al. (1981) explored benzamides of N,N-disubstituted ethylenediamines, including compounds structurally similar to this compound, for their neuroleptic activities. This indicates potential applications in the development of treatments for psychological or neurological disorders.
Quantum Chemical Computations and Molecular Structure Analysis
Studies like that of Demir et al. (2015) provide insights into the molecular structure and quantum chemical properties of similar compounds. These investigations are essential in understanding the chemical and physical properties of these substances, which is crucial for their application in various fields, including drug design and material science.
Diagnostic and Therapeutic Use in Brain Disorders
Research by Kepe et al. (2006) utilized a molecular imaging probe similar in structure for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This highlights the potential of such compounds in diagnostic imaging and understanding the pathophysiology of neurodegenerative diseases.
Radiation Damage Investigation
The study of gamma-radiation damage in compounds similar to this compound by Damian (2003) using electron paramagnetic resonance spectroscopy opens avenues for understanding the stability and degradation pathways of these compounds under radiation, which is crucial for their storage and handling in pharmaceutical and research settings.
Properties
IUPAC Name |
4-(2-chloropropanoylamino)-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(18)16(21)19-13-9-7-12(8-10-13)17(22)20-14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMBAZOVOPNGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.